Photo-Arbuzov Rearrangement Yield Advantage of Benzyl Dimethyl Phosphite Over p-Acetylbenzyl Analog
Benzyl dimethyl phosphite (1) undergoes photo-Arbuzov rearrangement to yield dimethyl benzylphosphonate (2) with 67–81% accountability, based on phosphite consumed, when irradiated with ultraviolet light in acetonitrile, cyclohexane, or benzene [1]. In contrast, the closely related p-acetylbenzyl dimethyl phosphite (8) yields only 7–13% of the corresponding photo-Arbuzov phosphonate (9) under identical irradiation conditions, with the majority of products arising from radical diffusion pathways [1]. The quantum yield for formation of 2 from 1 in cyclohexane is φP = 0.43, whereas the total product quantum yield in benzene for 8 is Σφi = 0.47, with radical accountability reaching 56% for the dimethoxyphosphonyl radical and up to 92% for the p-acetylbenzyl radical [1]. This dramatic difference in product selectivity demonstrates that the absence of a para-electron-withdrawing group on the benzyl moiety is critical for achieving high yields of the desired photo-Arbuzov phosphonate.
| Evidence Dimension | Photo-Arbuzov rearrangement product yield |
|---|---|
| Target Compound Data | 67–81% yield of dimethyl benzylphosphonate (2) |
| Comparator Or Baseline | p-Acetylbenzyl dimethyl phosphite (8): 7–13% yield of photo-Arbuzov phosphonate (9) |
| Quantified Difference | Approximately 6- to 11-fold higher yield for target compound |
| Conditions | Direct UV irradiation in acetonitrile, cyclohexane, or benzene; quantum yield φP = 0.43 for 1 in cyclohexane |
Why This Matters
This yield advantage directly reduces synthetic steps, purification burden, and material waste in photochemical phosphonate production.
- [1] Ganapathy, S., Sekhar, B. B. V. S., Cairns, S. M., Akutagawa, K., & Bentrude, W. G. (1999). Photo-Arbuzov Rearrangements of Dimethyl Benzyl and Dimethyl p-Acetylbenzyl Phosphite. Journal of the American Chemical Society, 121(10), 2085–2096. https://doi.org/10.1021/ja982440k View Source
